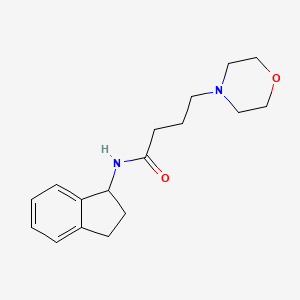
1-Indanamine, N-(2-morpholinobutyryl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Indanamine, N-(2-morpholinobutyryl)- is a synthetic compound that belongs to the class of aminoindanes. It is characterized by the presence of an indane ring system attached to an amine group, which is further modified by the addition of a morpholinobutyryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Indanamine, N-(2-morpholinobutyryl)- typically involves the following steps:
Formation of the Indane Ring: The indane ring can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Amine Group: The indane ring is then subjected to a nitration reaction, followed by reduction to introduce the amine group.
Addition of the Morpholinobutyryl Group: The final step involves the acylation of the amine group with 2-morpholinobutyryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of 1-Indanamine, N-(2-morpholinobutyryl)- follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Indanamine, N-(2-morpholinobutyryl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
Scientific Research Applications
1-Indanamine, N-(2-morpholinobutyryl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-Indanamine, N-(2-morpholinobutyryl)- involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. By inhibiting these enzymes, the compound can modulate the levels of neurotransmitters like serotonin and dopamine, thereby exerting its effects on the central nervous system. This mechanism is particularly relevant in the context of treating neurological disorders .
Comparison with Similar Compounds
1-Indanamine: A simpler analog without the morpholinobutyryl group.
2-Aminoindane: Another aminoindane derivative with different substitution patterns.
5,6-Methylenedioxy-2-aminoindane: A compound with a methylenedioxy group, known for its psychoactive properties.
Uniqueness: 1-Indanamine, N-(2-morpholinobutyryl)- is unique due to the presence of the morpholinobutyryl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and differentiates it from other aminoindane derivatives .
Properties
CAS No. |
6520-60-1 |
|---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-4-morpholin-4-ylbutanamide |
InChI |
InChI=1S/C17H24N2O2/c20-17(6-3-9-19-10-12-21-13-11-19)18-16-8-7-14-4-1-2-5-15(14)16/h1-2,4-5,16H,3,6-13H2,(H,18,20) |
InChI Key |
UQNHDARWKLJSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















